chemical structure and properties of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine
chemical structure and properties of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine
An In-Depth Technical Guide to 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine: Structure, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Although a relatively under-characterized molecule, its structural motifs—a diaminopyridine core and a tetrazole substituent—suggest a rich potential for biological activity. This document outlines the compound's chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential therapeutic applications based on the known pharmacology of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The fusion of a pyridine ring with a tetrazole moiety, as seen in 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine, presents a compelling scaffold for drug design. The 2,6-diaminopyridine structure is a key pharmacophore in various biologically active molecules. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, is a common feature in many marketed drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] This guide aims to consolidate the available information on 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine and provide expert insights into its chemical nature and potential utility.
Chemical Structure and Physicochemical Properties
The chemical identity of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine is defined by its molecular formula, C₆H₇N₇, and a molecular weight of 177.171 g/mol .[4] The structure features a pyridine ring substituted with two amino groups at positions 2 and 6, and a 2H-tetrazol-5-yl group at position 3.
Caption: Chemical structure of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine.
Table 1: Physicochemical Properties of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine
| Property | Value | Source |
| IUPAC Name | 3-(2H-Tetrazol-5-yl)pyridine-2,6-diamine | [4] |
| CAS Number | 1013645-68-5 | [4] |
| Molecular Formula | C₆H₇N₇ | [4] |
| Molecular Weight | 177.171 g/mol | [4] |
| Canonical SMILES | C1=CC(=NC(=C1C2=NNN=N2)N)N | [4] |
| InChI Key | UDTUJOMKCBWSSH-UHFFFAOYSA-N | [4] |
| Predicted XLogP3 | 0.1 | [5] |
| Predicted Hydrogen Bond Donors | 3 | [5] |
| Predicted Hydrogen Bond Acceptors | 6 | [5] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis workflow for 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,6-Diamino-3-cyanopyridine
This step can be achieved through a one-pot multicomponent reaction, a method known for its efficiency and atom economy in generating substituted pyridines.[6][7]
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Reaction Setup: To a round-bottom flask, add malononitrile (1.0 eq), an appropriate aldehyde or ketone (1.0 eq), and ammonium acetate (8.0 eq).
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Solvent and Catalyst: While the reaction can be performed under solvent-free conditions with microwave irradiation, for a laboratory scale, a solvent such as ethanol can be used. A catalyst like nanostructured Na₂CaP₂O₇ may be employed to improve yield and reaction time.[7]
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Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) for a period of 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Conversion of Nitrile to Tetrazole
The conversion of the 3-cyano group to a tetrazole ring is a well-established transformation, typically achieved via a [3+2] cycloaddition reaction with an azide source.[5]
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Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2,6-diamino-3-cyanopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
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Reagents: Add sodium azide (NaN₃, 1.5-2.0 eq) and a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (1.0-1.5 eq), to the solution.
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Reaction Conditions: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. TLC should be used to monitor the disappearance of the starting material.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully acidified with dilute hydrochloric acid (e.g., 2M HCl) to pH 5-6, which will protonate the tetrazole ring. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine. Further purification can be achieved by recrystallization.
Potential Biological Activities and Therapeutic Applications
The pharmacological profile of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine has not been explicitly reported. However, by examining the activities of structurally related compounds, we can infer its potential therapeutic applications.
Ion Channel Modulation
The 2,6-diaminopyridine scaffold is present in compounds known to modulate ion channel activity. For instance, the structural analog Minoxidil, a 2,4-diaminopyrimidine derivative, is a well-known potassium channel opener used for the treatment of hypertension and androgenic alopecia.[8][9][10] It is plausible that 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine could exhibit similar vasodilatory effects by acting on ATP-sensitive potassium channels.
Caption: Hypothetical mechanism of action for 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine as a potassium channel opener.
Broad-Spectrum Biological Activities of Tetrazoles
The tetrazole moiety is a versatile pharmacophore found in drugs with a wide range of activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[11][12][13] The acidic nature of the tetrazole ring (pKa similar to carboxylic acids) allows it to act as a bioisosteric replacement for the carboxyl group, enhancing metabolic stability and improving pharmacokinetic profiles.[2][11] Therefore, 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine could be investigated for a variety of therapeutic targets.
Characterization and Analytical Methods
A comprehensive characterization of the synthesized 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine is crucial to confirm its identity and purity. The following analytical techniques would be essential:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the chemical shifts and coupling constants of the protons and carbons in the pyridine and tetrazole rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino and tetrazole groups, and the C=N and C=C vibrations of the aromatic rings.
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Melting Point Analysis: The melting point is a key physical property that can indicate the purity of the synthesized compound.
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Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula.
Conclusion
3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its structural features suggest a predisposition for biological activity, particularly as a modulator of ion channels or as a scaffold for the development of agents with a broad spectrum of therapeutic applications. This technical guide has provided a foundational understanding of its chemical structure, proposed a viable synthetic route, and outlined its potential pharmacological relevance. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the properties and potential of this promising compound.
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